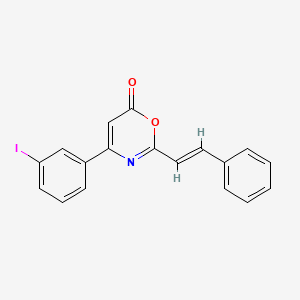
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIA is a derivative of acrylamide and is known for its unique properties that make it useful in different applications.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is complex and varies depending on the application. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide acts as a pesticide by inhibiting the growth of pests through disruption of their nervous system. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide acts as a pollutant remover by adsorbing pollutants onto its surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide vary depending on the application. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to have low toxicity and is well-tolerated by the body. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been found to be toxic to certain pests and has been shown to have low toxicity to non-target organisms. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been found to be effective in removing pollutants from water and has been shown to have low toxicity to aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its unique properties, low toxicity, and potential applications in various fields. However, the limitations of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its complex synthesis process, potential safety hazards, and limited availability.
Direcciones Futuras
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In medicine, further research is needed to fully understand the anticancer properties of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide and its potential use in the development of new cancer treatments. In agriculture, further research is needed to develop more effective and efficient pesticides using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In environmental science, further research is needed to explore the potential use of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in the removal of pollutants from water and its impact on aquatic ecosystems.
In conclusion, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is a chemical compound with unique properties that make it useful in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide involves the reaction of 2-chloroaniline with isobutyronitrile to form N-(2-chlorophenyl)isobutyronitrile. This is then reacted with methyl vinyl ketone to form 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is a complex process that requires strict adherence to safety protocols and good laboratory practices.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to have anticancer properties and has been used in the development of new cancer treatments. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been used as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been studied for its potential use in the removal of pollutants from water.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-7-11-5-3-4-6-12(11)14/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPZDUVPKBCON-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909649.png)
![N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5909665.png)
![5-(4-chlorobenzylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909672.png)

![6-[2-(2-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909682.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5909690.png)
![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909702.png)
![3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909710.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909717.png)
![3-ethyl-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909723.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909735.png)
![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909737.png)
![1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909743.png)
![3-benzyl-5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909769.png)